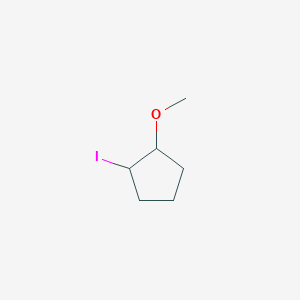

1-Iodo-2-methoxycyclopentane

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11IO |

|---|---|

Molecular Weight |

226.06 g/mol |

IUPAC Name |

1-iodo-2-methoxycyclopentane |

InChI |

InChI=1S/C6H11IO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4H2,1H3 |

InChI Key |

WAADZGKQWUYPHZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCC1I |

Origin of Product |

United States |

Synthetic Methodologies for 1 Iodo 2 Methoxycyclopentane

Regioselective and Stereoselective Synthesis Approaches

The primary challenge in synthesizing 1-iodo-2-methoxycyclopentane lies in the precise placement of the iodine and methoxy (B1213986) substituents on the cyclopentane (B165970) core, as well as controlling their spatial orientation (stereochemistry).

The synthesis of specific diastereomers (cis and trans isomers) and enantiomers of this compound relies on stereocontrolled reaction pathways. For instance, the reaction of cyclopentene (B43876) with iodine and methanol (B129727) typically proceeds through an iodonium (B1229267) ion intermediate. The subsequent nucleophilic attack by the methoxy group occurs from the anti-face, leading predominantly to the trans-1-iodo-2-methoxycyclopentane diastereomer. This is a common outcome in the halogenation of cyclic alkenes.

The synthesis of the cis isomer is more challenging and may require multi-step sequences or the use of starting materials with pre-defined stereochemistry. Diastereoselective synthesis of substituted cyclopentanes is a well-established field, often employing strategies that guide the incoming reagents to a specific face of the cyclopentane ring. nih.gov

For the preparation of specific enantiomers, asymmetric synthesis methodologies are employed. This can involve the use of chiral catalysts or chiral starting materials to induce a preference for the formation of one enantiomer over the other.

Chiral auxiliaries are chemical compounds that can be temporarily attached to a starting material to direct the stereochemical outcome of a reaction. While specific examples for the synthesis of this compound are not extensively documented, the general principles of asymmetric synthesis on cyclopentane scaffolds are applicable. For example, a chiral alcohol could be used to form a chiral ester with a cyclopentene-carboxylic acid derivative. Subsequent iodolactonization could proceed with high diastereoselectivity, and after removal of the chiral auxiliary, the desired enantiomerically enriched product could be obtained. The development of catalytic asymmetric methods for the functionalization of cyclopentenes is an active area of research. nih.govrsc.org

Precursor Compounds and Iodination Reactions

The most direct precursor for the synthesis of this compound is cyclopentene. The key transformation involves the addition of an iodine atom and a methoxy group across the double bond.

Alkoxyiodination, specifically iodomethoxylation, of cyclopentene is a primary method for the synthesis of this compound. This reaction is typically carried out using a source of electrophilic iodine, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), in methanol as the solvent and nucleophile. The reaction proceeds via a cyclic iodonium ion intermediate, which is then opened by the nucleophilic attack of methanol. The regioselectivity is governed by the Markovnikov rule, although in the case of an unsubstituted cyclopentene, the two carbon atoms of the double bond are equivalent.

Related carbocyclization processes, such as the iodocyclization of unsaturated alcohols, provide mechanistic insights into the formation of cyclic ethers with an iodo-functionalization. nih.govresearchgate.net These reactions also proceed through an iodonium ion intermediate and demonstrate the propensity for intramolecular nucleophilic attack to form a cyclic structure. While not directly producing this compound, the principles of electrophilic iodine-induced cyclization are highly relevant.

A plausible reaction scheme for the iodomethoxylation of cyclopentene is presented in the table below.

| Reactants | Reagents | Product | Stereochemistry |

| Cyclopentene | I₂, CH₃OH | trans-1-Iodo-2-methoxycyclopentane | Anti-addition |

| Cyclopentene | NIS, CH₃OH | trans-1-Iodo-2-methoxycyclopentane | Anti-addition |

Halogen-atom transfer (XAT) reactions are a class of radical reactions that can be used to form carbon-halogen bonds. youtube.com In the context of cyclopentane systems, a radical cyclization approach could be envisioned. For instance, an unsaturated alcohol with a suitably placed iodine atom could undergo a radical cyclization to form a cyclopentane ring with the desired functionalities. However, for the direct synthesis of this compound from a simple precursor like cyclopentene, electrophilic addition reactions are generally more straightforward and efficient. Atom transfer radical cyclization (ATRC) is a powerful tool for constructing cyclic frameworks, including cyclopentanes. mdpi.comwikipedia.org

Optimization of Reaction Conditions and Yields in this compound Preparation

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of iodine source, solvent, temperature, and reaction time.

For the iodomethoxylation of cyclopentene, several factors can be fine-tuned:

Iodine Source: Molecular iodine (I₂) is a common and inexpensive reagent. N-iodosuccinimide (NIS) can be a milder and more selective source of electrophilic iodine, potentially reducing side reactions.

Solvent: Methanol serves as both the solvent and the nucleophile. The use of a co-solvent might be explored to modulate the solubility of reagents and the reaction rate.

Temperature: These reactions are often carried out at or below room temperature to control the reaction rate and minimize the formation of byproducts.

Reaction Time: The reaction progress should be monitored (e.g., by thin-layer chromatography or gas chromatography) to determine the optimal reaction time to ensure complete conversion of the starting material while avoiding product degradation.

Additives: In some cases, the addition of a base, such as sodium bicarbonate, can be beneficial to neutralize any acidic byproducts (like HI) that may form during the reaction and could potentially catalyze side reactions.

The table below summarizes some of the key variables and their potential impact on the synthesis.

| Parameter | Variation | Potential Effect on Yield and Selectivity |

| Iodine Source | I₂ vs. NIS | NIS may offer higher selectivity and milder conditions. |

| Temperature | Low vs. Room Temp. | Lower temperatures can improve stereoselectivity. |

| Base | Presence vs. Absence | A non-nucleophilic base can prevent acid-catalyzed side reactions. |

| Concentration | Dilute vs. Concentrated | Can influence reaction rate and intermolecular vs. intramolecular pathways. |

Systematic optimization of these parameters is essential to develop a robust and high-yielding protocol for the synthesis of this compound. researchgate.netresearchgate.netrsc.org

Mechanistic Investigations and Reactivity Profiles of 1 Iodo 2 Methoxycyclopentane

Nucleophilic Substitution Reactions

Nucleophilic substitution at the C-1 position of 1-iodo-2-methoxycyclopentane involves the replacement of the iodide ion, a good leaving group, by a nucleophile. The reaction can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms. masterorganicchemistry.comyoutube.com The outcome is significantly influenced by the substrate's structure, the nature of the nucleophile, the solvent, and the potential for intramolecular participation by the adjacent methoxy (B1213986) group. wikipedia.orgmugberiagangadharmahavidyalaya.ac.in

Studies on SN1 and SN2 Pathways

The secondary nature of the electrophilic carbon in this compound means it can potentially react via either SN1 or SN2 pathways. masterorganicchemistry.com

SN2 Pathway : This bimolecular mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group. libretexts.org This "backside attack" leads to an inversion of stereochemistry at the reaction center. pearson.com For an SN2 reaction to be significant, a strong, unhindered nucleophile is typically required, often in a polar aprotic solvent. libretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile (rate = k[Alkyl Halide][Nucleophile]). youtube.com

SN1 Pathway : This unimolecular mechanism proceeds through a two-step process. libretexts.org The first and rate-determining step is the spontaneous dissociation of the leaving group to form a planar secondary carbocation intermediate. masterorganicchemistry.com This intermediate is then rapidly attacked by the nucleophile from either face, leading to a mixture of stereoisomers (racemization). masterorganicchemistry.comlibretexts.org SN1 reactions are favored by conditions that stabilize the carbocation intermediate, such as polar protic solvents (e.g., water, methanol) and the use of weak nucleophiles. youtube.comlibretexts.org The reaction rate is dependent only on the concentration of the substrate (rate = k[Alkyl Halide]). youtube.com

The competition between these pathways is critical. For a secondary halide like this compound, strong nucleophiles will favor the SN2 mechanism, while conditions promoting carbocation formation (polar protic solvents, weak nucleophiles) will favor the SN1 mechanism. masterorganicchemistry.comlibretexts.org However, the presence of the neighboring methoxy group introduces a crucial alternative pathway.

Influence of the Methoxy Group on Substitution Regio- and Stereoselectivity

The most significant factor in the substitution reactivity of this compound is the potential for the adjacent methoxy group to act as an internal nucleophile. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can dramatically alter the reaction rate and stereochemical outcome. wikipedia.orgmugberiagangadharmahavidyalaya.ac.in

NGP occurs when the lone pair of electrons on the methoxy oxygen attacks the electrophilic carbon (C-1), displacing the iodide leaving group in an intramolecular SN2 reaction. mugberiagangadharmahavidyalaya.ac.in This process forms a strained, three-membered cyclic oxonium ion intermediate. The external nucleophile then attacks this intermediate in a second SN2 step, opening the ring. researchgate.net

The regioselectivity is controlled by the structure of the bridged intermediate; the incoming nucleophile will attack one of the two partially positive carbons of the oxonium ion. In this symmetrical case, the attack would regenerate a 1,2-substituted cyclopentane (B165970).

Table 1: Comparison of Potential Nucleophilic Substitution Pathways

| Feature | SN2 Pathway | SN1 Pathway | Neighboring Group Participation (NGP) |

| Mechanism | One-step, concerted | Two-step, via carbocation | Two-step, via bridged oxonium ion researchgate.net |

| Kinetics | Second-order | First-order | First-order mugberiagangadharmahavidyalaya.ac.in |

| Stereochemistry | Inversion of configuration | Racemization (inversion + retention) | Retention of configuration researchgate.net |

| Key Intermediate | Pentacoordinate transition state | Planar carbocation | Cyclic oxonium ion |

| Favored By | Strong, unhindered nucleophiles | Weak nucleophiles, polar protic solvents | trans alignment of participating group and leaving group |

Elimination Reactions to Form Cyclopentene (B43876) Derivatives

In the presence of a base, this compound can undergo elimination to form cyclopentene derivatives, primarily 1-methoxycyclopentene (B92107) and 3-methoxycyclopentene (B1345697). This reaction competes with nucleophilic substitution and can proceed via E1 or E2 mechanisms. iitk.ac.inmasterorganicchemistry.com

E1 and E2 Mechanistic Pathways

E2 Pathway : This bimolecular elimination is a concerted, one-step process where the base removes a proton from a beta-carbon while the leaving group departs simultaneously, forming a double bond. iitk.ac.in The reaction requires an anti-periplanar arrangement of the beta-hydrogen and the leaving group. It is favored by strong, concentrated bases. libretexts.org

E1 Pathway : This unimolecular elimination proceeds through the same carbocation intermediate as the SN1 reaction. iitk.ac.in After the carbocation is formed, a weak base (often the solvent) removes an adjacent proton to form the alkene. E1 reactions often occur alongside SN1 reactions, particularly at higher temperatures. masterorganicchemistry.com

For this compound, a strong base will strongly favor the E2 pathway. Weakly basic conditions in a polar protic solvent could allow for a competing E1 pathway. libretexts.orglibretexts.org

Factors Affecting Product Ratios in Elimination (e.g., Temperature, Base Strength)

The competition between substitution and elimination is governed by several factors, with base strength and temperature being paramount.

Base Strength and Steric Hindrance : Strong, sterically hindered bases, such as potassium tert-butoxide (KOtBu), are poor nucleophiles and primarily act as bases, strongly favoring E2 elimination over substitution. libretexts.org Less hindered strong bases, like sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH), can lead to a mixture of SN2 and E2 products. libretexts.org

Temperature : Increasing the reaction temperature generally favors elimination over substitution. masterorganicchemistry.com Elimination reactions have a higher activation energy and result in an increase in the number of molecules, making them entropically favored at higher temperatures.

Product Ratios (Regioselectivity) : Elimination can potentially form two different products: 1-methoxycyclopentene (the Zaitsev product, more substituted) and 3-methoxycyclopentene (the Hofmann product, less substituted). According to the Zaitsev rule, reactions with small, strong bases typically yield the more thermodynamically stable, more substituted alkene as the major product. iitk.ac.in

Table 2: Influence of Reaction Conditions on Product Distribution

| Base/Nucleophile | Base Strength | Steric Hindrance | Typical Temperature | Predominant Mechanism(s) |

| CH3OH (Methanol) | Weak Base / Weak Nucleophile | Low | Low-Moderate | SN1/E1 (solvolysis), possibly NGP |

| NaI in Acetone | Strong Nucleophile / Very Weak Base | Low | Moderate | SN2 |

| NaOH | Strong Base / Strong Nucleophile | Low | Moderate | SN2 / E2 Competition |

| KOtBu | Strong Base / Poor Nucleophile | High | Moderate-High | E2 libretexts.org |

Free Radical Reaction Pathways

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to heat or light, or in the presence of radical initiators, to form a secondary cyclopentyl radical. wikipedia.orguomustansiriyah.edu.iq

A free-radical reaction typically proceeds through three phases:

Initiation : Formation of the initial radical species, for example, by homolytic cleavage of the C-I bond. libretexts.org

Propagation : The radical reacts with another molecule to form a new product and another radical, continuing the chain reaction. libretexts.org

Termination : Two radicals combine to form a stable, non-radical product, ending the chain. libretexts.org

While general free-radical substitution or elimination reactions are possible, a specific documented example for this compound involves a palladium-catalyzed Heck reaction. Research has shown that the reaction of trans-1-iodo-2-methoxycyclopentane with styrene (B11656), catalyzed by a palladium complex, proceeds efficiently. ntu.edu.sg Mechanistic investigations of similar Heck reactions involving secondary alkyl halides strongly suggest the involvement of an alkyl radical intermediate, which is formed via a radical-type oxidative addition to the palladium catalyst. ntu.edu.sg The fact that the reaction with the trans starting material affords a trans-isomer product indicates the involvement of a radical intermediate in the coupling process. ntu.edu.sg

Generation and Reactivity of Cyclopentyl Radicals from this compound

The carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage, making it a precursor for generating cyclopentyl radicals. This process can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or through single electron transfer (SET) from a suitable reagent, like samarium(II) iodide. illinois.edu Once formed, the resulting 2-methoxycyclopentyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions.

The reactivity of this radical is influenced by the stereochemistry of the starting material and the reaction conditions. For instance, in reactions involving radical intermediates, the stereochemical outcome can be indicative of the radical's involvement. It has been observed that reactions with trans-1-iodo-2-methoxycyclopentane can lead to the formation of trans-isomers, suggesting the potential involvement of alkyl radicals. ntu.edu.sg

Intermolecular and Intramolecular Radical Cyclizations

Cyclopentyl radicals generated from precursors like this compound are key intermediates in forming new carbon-carbon bonds through radical cyclization reactions. These reactions can be either intermolecular or intramolecular, providing pathways to more complex molecular architectures. researchgate.net

Intermolecular Radical Cyclizations: In these reactions, the generated cyclopentyl radical adds to an external unsaturated compound, such as an alkene or alkyne. The scope of these reactions has been explored with α-iodo cycloalkenones, which generate α-carbonyl vinyl radicals that participate in intermolecular additions to electron-deficient olefins. rsc.org While specific studies on this compound are not extensively detailed in this context, the principles of radical addition are broadly applicable.

Intramolecular Radical Cyclizations: If the molecule containing the initial radical also possesses an appropriately positioned unsaturated functional group, an intramolecular cyclization can occur. rsc.orgbeilstein-journals.org This process is a powerful tool for constructing cyclic and polycyclic systems. For example, visible-light-induced intramolecular radical cyclizations of N-allyl-2-bromo-2,2-difluoro-N-arylacetamides have been developed to synthesize substituted γ-lactams. rsc.org This methodology highlights the potential for creating complex heterocyclic structures from radical precursors. The general mechanism involves the generation of a radical which then attacks an internal π-system, leading to a new ring structure. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov Alkyl halides, including this compound, can serve as electrophilic partners in these reactions.

Palladium-Catalyzed Heck Reactions and Related Processes

The Heck reaction, typically catalyzed by palladium, involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgbeilstein-journals.orgdiva-portal.org While traditionally focused on aryl and vinyl halides, advancements have extended the methodology to include alkyl halides. rsc.orgprinceton.edu

In the context of this compound, its participation in a palladium-catalyzed Heck reaction has been noted. ntu.edu.sg The reaction of trans-1-iodo-2-methoxycyclopentane in a Heck-type coupling provided the corresponding trans-product, which supports a reaction pathway that may involve radical intermediates. ntu.edu.sg The general mechanism of the Heck reaction involves oxidative addition of the halide to a low-valent palladium species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. diva-portal.org

Below is a table summarizing representative conditions for Heck reactions involving alkyl halides.

| Catalyst/Ligand | Alkyl Halide | Olefin | Base | Solvent | Yield (%) | Ref |

| Pd(dba)₂/dppf | Iodocyclohexane | Styrene | Cy₂NMe | PhCF₃ | High | rsc.org |

| Pd/dppf | Cyclopentyl iodide | Styrene | - | - | ~50 | ntu.edu.sg |

This table is illustrative and specific conditions for this compound may vary.

Other Metal-Mediated Coupling Strategies

Beyond palladium, other transition metals like nickel and iron are also effective catalysts for cross-coupling reactions involving alkyl halides. nih.govuni-muenchen.de Nickel-catalyzed couplings, for instance, are known to be effective for C(sp³)–C(sp³) bond formation. uni-muenchen.de These alternative metal catalysts can offer different reactivity profiles and may be advantageous in specific synthetic contexts. Iron-catalyzed reactions have also been explored for domino coupling and radical cyclization processes. beilstein-journals.org

Ring Expansion and Contraction Reactions Involving Cyclopentane Ring

The cyclopentane ring system can be accessed through both ring expansion of smaller rings and ring contraction of larger ones.

Ring Expansion: Methods to synthesize cyclopentane derivatives from smaller rings, such as cyclobutanes, often involve the rearrangement of cyclobutylmethylcarbenium ions. ugent.be These reactions can be promoted by various means, including the activation of double bonds or carbonyl groups. ugent.beorganic-chemistry.org Photochemical conditions can also facilitate ring expansions, for example, in the synthesis of tetrahydrofuran (B95107) derivatives from oxetanes. rsc.org

Ring Contraction: Conversely, cyclopentane derivatives can be formed from the contraction of six-membered rings. google.comresearchgate.net The Favorskii rearrangement is a well-known example of a ring contraction reaction of cyclic α-halo ketones. researchgate.net Radical-mediated ring contractions have also been reported, where a radical intermediate triggers a ring-closing and fragmentation sequence to yield a smaller ring. illinois.edu

Photochemical Transformations of Iodinated Cyclopentanes

The photolysis of iodoalkanes is a well-established method for generating radicals. rsc.orgacs.orgcapes.gov.br Upon irradiation with UV light, the C-I bond undergoes homolytic cleavage, producing an alkyl radical and an iodine atom. acs.org This process is often highly selective for C-I bond fission. acs.org

The photochemistry of this compound would be expected to follow this general principle, leading to the formation of a 2-methoxycyclopentyl radical. The subsequent fate of this radical would depend on the reaction conditions, such as the solvent and the presence of other reactive species. In the solid phase, the photolysis of iodoalkanes can lead to the elimination of hydrogen iodide, forming an alkene-hydrogen iodide complex. rsc.org Secondary photolysis can occur if the hydrogen iodide itself is photolyzed, producing hydrogen atoms that can react further. rsc.org In some cases, photochemical reactions can also proceed through heterolytic cleavage, generating carbocations. universiteitleiden.nl

Electrochemical Studies of Iodocyclopentane (B73287) Derivatives

The investigation of the electrochemical properties of halogenated organic compounds provides valuable insights into their reactivity, particularly concerning electron transfer processes that can initiate radical or ionic reaction pathways. researchgate.net While specific, detailed electrochemical studies focusing exclusively on this compound are not extensively documented in publicly available literature, the electrochemical behavior of the parent compound, iodocyclopentane, and other related iodoalkanes has been a subject of interest. This allows for an informed discussion of the expected reactivity profile of this compound.

Electrochemical techniques, such as cyclic voltammetry, are powerful tools for probing the mechanisms of organic reactions. rsc.orgmdpi.com For iodoalkanes, these studies typically focus on the reduction of the carbon-iodine (C-I) bond. This process involves the transfer of an electron to the molecule, leading to the cleavage of the C-I bond and the formation of a cyclopentyl radical and an iodide ion. researchgate.net The potential at which this reduction occurs is a key parameter, indicating the ease of breaking the C-I bond.

The general mechanism for the electrochemical reduction of an iodoalkane (R-I) can be summarized as follows:

Electron Transfer: R-I + e⁻ → [R-I]•⁻

Bond Cleavage: [R-I]•⁻ → R• + I⁻

The resulting radical (R•) can then undergo various subsequent reactions, such as dimerization, reaction with the solvent or a proton source, or further reduction to an anion at the electrode surface.

Electrochemical methods have also been instrumental in the synthesis of complex molecules starting from iodo-containing precursors. For instance, the electrochemical activation of perfluoroalkyl iodides has been used to initiate their addition to unsaturated ethers, a reaction that proceeds in high yield. fluorine1.ru This highlights the potential of electrochemical initiation for forming new carbon-carbon bonds.

Furthermore, the field of synthetic organic electrochemistry has seen a resurgence, providing green alternatives to traditional chemical oxidants and reductants. icm.edu.pl Anodic oxidation can generate radical cations from olefins, which can then participate in cycloaddition reactions. icm.edu.pl While this applies to the oxidation of other functional groups, it underscores the versatility of electrochemical methods in generating reactive intermediates that can be harnessed for synthesis.

To provide a comparative context for the potential electrochemical behavior of this compound, the following table presents electrochemical data for related iodo compounds found in the literature.

Table 1: Electrochemical Data for Selected Iodo Compounds

| Compound | Technique | Electrode | Solvent/Electrolyte | Potential (V) vs. Ref. | Observations |

| Iodocyclopentane | Cyclic Voltammetry | - | - | - | May be used in electrochemical studies to investigate chemical changes caused by electron movement. smolecule.com |

| n-Perfluorobutyl iodide | Electrochemical Activation | - | - | - | Used in addition reactions to nonfluorinated vinyl ether, resulting in 89% yield of the ether product. fluorine1.ru |

| 2-Iodobenzoic acid | Anodic Oxidation | Boron-doped diamond (BDD) | 0.2 M H₂SO₄ (aq) | - | Electrochemically oxidized to 2-iodoxybenzoic acid (IBX), a hypervalent iodine compound. frontiersin.org |

Note: Detailed potential values and experimental conditions are often specific to the research context and may not be broadly reported in general summaries.

The study of hypervalent iodine compounds, which can be generated electrochemically, is a significant area of modern organic electrosynthesis. frontiersin.org These reagents serve as powerful and environmentally friendly oxidizing agents. frontiersin.org The electrochemical synthesis of such species from simple iodoarenes demonstrates the capability of electrochemistry to access highly reactive intermediates from more stable precursors. frontiersin.org While this compound is an iodoalkane and not an iodoarene, the principles of electrochemical oxidation and reduction remain fundamental to understanding its potential reactivity in electrochemical systems.

Stereochemical Considerations in 1 Iodo 2 Methoxycyclopentane Chemistry

Isomeric Forms: cis- and trans-Diastereomers

1-Iodo-2-methoxycyclopentane exists as two diastereomers: cis and trans. These isomers are not mirror images and have different spatial arrangements of the iodo and methoxy (B1213986) groups relative to the cyclopentane (B165970) ring.

In the cis -isomer , the iodo and methoxy substituents are located on the same face of the cyclopentane ring.

In the trans -isomer , the iodo and methoxy substituents are on opposite faces of the ring.

The synthesis of these isomers often dictates the prevalent form. For instance, the iodomethoxylation of cyclopentene (B43876), a common method for preparing this compound, typically proceeds through an anti-addition mechanism. researchgate.nettpu.ru This involves the formation of a cyclic iodonium (B1229267) ion intermediate, which is then opened by the backside attack of methanol (B129727). This mechanistic pathway predominantly yields the trans-diastereomer. researchgate.net

| Isomer | Relative Position of Substituents |

| cis-1-Iodo-2-methoxycyclopentane | Iodo and Methoxy groups on the same face of the ring |

| trans-1-Iodo-2-methoxycyclopentane | Iodo and Methoxy groups on opposite faces of the ring |

Absolute Stereochemistry and Chiral Recognition in Synthesis

The two carbon atoms to which the iodo and methoxy groups are attached (C-1 and C-2) are chiral centers. This gives rise to a total of four possible stereoisomers:

A pair of enantiomers for the trans isomer: (1R,2R)-1-iodo-2-methoxycyclopentane and (1S,2S)-1-iodo-2-methoxycyclopentane.

A pair of enantiomers for the cis isomer: (1R,2S)-1-iodo-2-methoxycyclopentane and (1S,2R)-1-iodo-2-methoxycyclopentane. nih.gov

When synthesized from achiral starting materials like cyclopentene without the use of chiral catalysts or reagents, the product is a racemic mixture. researchgate.nettpu.ru For example, the iodomethoxylation of cyclopentene yields a racemic mixture of (1R,2R) and (1S,2S)-1-iodo-2-methoxycyclopentane. The synthesis of a specific enantiomer (chiral recognition) would necessitate a stereoselective synthetic strategy, such as employing a chiral starting material or an asymmetric catalyst that can differentiate between the two enantiotopic faces of the cyclopentene precursor.

Diastereoselective and Enantioselective Transformations Guided by Stereochemistry

The pre-existing stereochemistry of this compound can direct the outcome of subsequent chemical transformations. This is particularly evident in palladium-catalyzed coupling reactions, such as the Heck reaction.

Research has shown that the reaction of trans-1-iodo-2-methoxycyclopentane with styrene (B11656) in the presence of a palladium catalyst affords the trans-substituted product with high selectivity. ntu.edu.sgrsc.org This indicates that the stereochemical information at the C-1 and C-2 positions is retained throughout the reaction sequence. The mechanism is thought to involve alkyl radicals, and the observed stereochemical retention suggests that the radical intermediates maintain their configuration before coupling. ntu.edu.sg

Table 4.3.1: Heck Reaction of Iodocyclopentane (B73287) Derivatives with Styrene

| Reactant | Catalyst System | Product Selectivity (trans/cis) | Yield | Reference |

| Iodocyclopentane | Pd(dba)₂ / dppf | 20:1 | 78% | rsc.org |

| trans-1-Iodo-2-methoxycyclopentane | Pd/dppf | Afforded the trans-isomer | N/A | ntu.edu.sg |

This diastereoselective transformation highlights how the defined stereochemistry of the starting material is crucial for controlling the stereochemistry of the product in further synthetic steps.

Conformational Analysis and its Impact on Reactivity

The cyclopentane ring is not planar and exists in puckered conformations, primarily the "envelope" and "half-chair" forms, to alleviate torsional strain. upertis.ac.id In this compound, the substituents can occupy pseudo-axial or pseudo-equatorial positions.

Due to its large size, the iodine atom has a strong steric preference for the pseudo-equatorial position to minimize destabilizing 1,3-diaxial-type interactions. brainly.com The methoxy group will also favor a pseudo-equatorial position, but its steric demand is less than that of iodine. In the more stable conformations of the trans-isomer, both large groups would likely occupy pseudo-equatorial positions.

This conformational preference has a direct impact on reactivity. For reactions that require a specific geometric arrangement, such as E2 elimination which necessitates an anti-periplanar alignment of a proton and the leaving group (iodine), the molecule would have to adopt a higher-energy conformation where the bulky iodine atom is forced into a pseudo-axial position. The energy barrier to achieving this conformation would be high, thus making such elimination pathways less favorable compared to substitution reactions (e.g., S_N2) that can proceed from the more stable ground-state conformation. msu.edu The reactivity of related 2-methoxycyclopentyl systems has been shown to lead to elimination products, suggesting that under certain conditions, these conformational hurdles can be overcome. soton.ac.uk

Advanced Applications in Organic Synthesis

1-Iodo-2-methoxycyclopentane as a Versatile Synthetic Intermediate for Complex Molecules

The utility of this compound as a synthetic intermediate stems from the distinct chemical nature of its two functional groups. The carbon-iodine bond provides a reactive handle for a multitude of transformations, while the methoxy (B1213986) group serves as a stable ether, capable of influencing the stereochemical outcome of reactions at the adjacent carbon. This dual functionality allows for a stepwise approach to molecular construction.

The iodine atom, being an excellent leaving group, makes the C-1 position susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. rsc.orgrsc.org Furthermore, the C-I bond can participate in a variety of carbon-carbon bond-forming reactions, such as organometallic cross-coupling reactions, which are fundamental to the synthesis of complex molecules. digitellinc.com The presence of the methoxy group can direct these reactions, providing a degree of stereocontrol that is crucial when building chiral molecules. This strategic positioning of a reactive site and a directing group makes this compound a valuable precursor for creating polysubstituted cyclopentane (B165970) frameworks. rsc.org

Use as a Building Block in the Construction of Functionalized Cyclopentanoid Architectures

The construction of highly functionalized cyclopentanes is a significant challenge in organic synthesis, often requiring multi-step sequences. nih.gov Compounds like this compound serve as foundational building blocks, providing a pre-formed five-membered ring that can be elaborated upon. Chemists can manipulate its structure to create compounds with desired biological activities or specific physical properties. fiveable.me

The reactivity of the iodide allows it to serve as a linchpin for various synthetic strategies:

Radical Annulation: Atom transfer radical annulation (ATRAn) reactions using homoallylic radical precursors can provide rapid access to polysubstituted cyclopentanes. researchgate.netchemrxiv.org An iodo-functionalized cyclopentane can act as a precursor or product in such cyclization cascades.

Cross-Coupling Reactions: The iodide is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the attachment of diverse alkyl, alkenyl, and aryl fragments to the cyclopentane core. digitellinc.comresearchgate.net

Elimination Reactions: Treatment with a suitable base can induce elimination of HI, yielding methoxycyclopentene. This olefin can then undergo a host of further transformations, including cycloadditions, epoxidations, and dihydroxylations, to introduce additional functionality.

The following table illustrates some potential transformations for building functionalized cyclopentanoid architectures starting from a this compound scaffold.

| Reaction Type | Reagents | Product Type |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | 1-Aryl-2-methoxycyclopentane |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 1-Alkynyl-2-methoxycyclopentane |

| Nucleophilic Substitution | NaN₃ (Sodium Azide) | 1-Azido-2-methoxycyclopentane |

| Elimination | Strong, non-nucleophilic base (e.g., DBU) | 3-Methoxycyclopent-1-ene |

Precursor in Natural Product Synthesis with a Cyclopentane Core (e.g., Prostaglandins)

Prostaglandins (B1171923) are a class of biologically active, naturally occurring compounds characterized by a cyclopentane core. google.comnih.gov Their synthesis is a major area of research, and the stereospecific construction of the central five-membered ring with its appended side chains is a key challenge. google.com

Intermediates containing a cyclopentane ring with strategically placed functional groups are crucial for the total synthesis of prostaglandins and their analogues. google.com A compound like this compound serves as a valuable synthon for this purpose. The iodo and methoxy groups can be seen as latent functionalities for installing the two characteristic side chains of the prostaglandin (B15479496) skeleton. For example, the iodide can be converted into one of the side chains via a coupling reaction, while the methoxy group could be part of a protecting group strategy or later be eliminated to form a double bond that is present in many prostaglandins. beilstein-journals.org The stereochemistry of the methoxy and iodo groups can be used to establish the relative stereochemistry of the substituents on the cyclopentane ring, a critical aspect of prostaglandin synthesis. Some anti-inflammatory drugs are pro-drugs that are metabolized into active cyclopentane-containing structures, underscoring the importance of these scaffolds. nih.gov

Derivatization for Novel Organic Compounds

The primary route for the derivatization of this compound is through the nucleophilic substitution of the iodide atom. organic-chemistry.org As an alkyl iodide, the compound is reactive towards a wide range of nucleophiles, allowing for the synthesis of a diverse library of novel cyclopentane derivatives. The reaction typically proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the C-1 position. pearson.com

This reactivity allows for the introduction of various functionalities, each imparting new chemical properties to the cyclopentane scaffold. For instance, reaction with azide (B81097) ions yields an alkyl azide, which can be further reduced to an amine or used in 'click' chemistry. Reaction with thiolates can produce thioethers, while reaction with cyanide provides a route to nitriles, which can be hydrolyzed to carboxylic acids. acs.org

The table below provides examples of derivatization reactions based on the established reactivity of alkyl iodides. organic-chemistry.orgrcub.ac.in

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Cyanide | Potassium Cyanide (KCN) | Nitrile (-CN) |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) |

| Amine | Ammonia (NH₃) | Primary Amine (-NH₂) |

Through these and other transformations, this compound stands as a valuable and versatile platform for the synthesis of complex and novel organic compounds.

Theoretical and Computational Studies of 1 Iodo 2 Methoxycyclopentane

Quantum Chemical Characterization and Electronic Structure Analysis

A foundational step in understanding 1-iodo-2-methoxycyclopentane would involve a detailed quantum chemical analysis of its electronic structure.

Molecular Orbital Theory Applications to Bonding and Reactivity

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule. expii.comwikipedia.org For this compound, MO analysis could reveal the nature of the bonding between the carbon, hydrogen, oxygen, and iodine atoms. By examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers could predict the molecule's reactivity. The energy and shape of these frontier orbitals would indicate the most likely sites for nucleophilic or electrophilic attack. For instance, the analysis could pinpoint whether the iodine or methoxy (B1213986) substituent has a more significant influence on the electron density distribution and, consequently, the molecule's reactive properties.

Analysis of Substituent Effects on Reactivity (e.g., Methoxy and Iodine)

The methoxy (-OCH3) and iodo (-I) groups are expected to exert significant electronic and steric effects on the cyclopentane (B165970) ring. The methoxy group, being an electron-donating group through resonance and electron-withdrawing through induction, would modulate the electron density of the ring. Conversely, the iodine atom, a large and polarizable halogen, would primarily act as an electron-withdrawing group via induction and can also participate in halogen bonding. A systematic computational study could quantify these effects by calculating atomic charges, electrostatic potential maps, and bond orders. Such an analysis would provide valuable insights into how these substituents influence the stability of potential carbocation intermediates or the transition states of various reactions, such as nucleophilic substitution or elimination. pearson.com

Potential Energy Surface Mapping for Reaction Pathways

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org For this compound, mapping the PES for specific reaction pathways, such as S_N1, S_N2, E1, or E2 reactions, would be highly informative. By identifying the minimum energy pathways connecting reactants, transition states, and products, researchers can predict the most favorable reaction mechanisms. sciepub.comwaseda.ac.jp For example, a PES map could elucidate the energy barriers for the substitution of the iodide by a nucleophile or the elimination of HI to form an alkene. These maps are crucial for understanding reaction kinetics and selectivity. researchgate.net

Computational Modeling of Stereoisomerization and Conformational Dynamics

Due to the presence of two stereocenters (at C1 and C2), this compound can exist as different stereoisomers (e.g., cis and trans isomers, and their respective enantiomers). Furthermore, the cyclopentane ring is not planar and can adopt various conformations, such as the envelope and twist forms. Computational modeling can be employed to determine the relative stabilities of these stereoisomers and conformers. By calculating the energy of each possible arrangement, the most stable forms can be identified. Understanding the conformational dynamics, including the energy barriers for interconversion between different conformers, is essential as it can significantly impact the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) Applications to Reaction Energetics and Transition States

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. fu-berlin.demdpi.com DFT calculations would be instrumental in determining the energetics of reactions involving this compound. This includes calculating the activation energies and reaction enthalpies for various potential pathways. mdpi.comrsc.org By optimizing the geometries of transition states, DFT can provide detailed information about the bond-breaking and bond-forming processes that occur during a chemical reaction. This level of detail is critical for a mechanistic understanding and for predicting reaction outcomes under different conditions.

Molecular Dynamics Simulations for Conformational Sampling

While static quantum chemical calculations provide information about specific points on the potential energy surface, molecular dynamics (MD) simulations can explore the conformational landscape of a molecule over time. livecomsjournal.orgnih.gov For this compound, MD simulations would allow for the sampling of a wide range of conformations, providing a more realistic picture of the molecule's behavior in a given environment (e.g., in a solvent). boisestate.edusciopen.com Enhanced sampling techniques within MD could be used to overcome energy barriers and explore the full range of conformational possibilities, leading to a comprehensive understanding of the molecule's flexibility and the relative populations of different conformers. scienceopen.com

Exploration of Relativistic Effects in Iodine-Containing Organic Systems

The presence of a heavy atom like iodine in an organic molecule such as this compound introduces significant electronic structure deviations from what would be predicted by non-relativistic quantum chemistry. These deviations are collectively known as relativistic effects and are a consequence of the high velocity of the inner-shell electrons of heavy nuclei, which approaches a fraction of the speed of light. For elements like iodine, these effects are not negligible and can profoundly influence molecular properties and reactivity.

One of the most significant relativistic phenomena in iodine-containing compounds is spin-orbit coupling (SOC). researchgate.netstudysmarter.co.uklibretexts.orgwikipedia.org This effect arises from the interaction between the electron's intrinsic magnetic moment (its spin) and the magnetic field generated by its orbital motion around the nucleus. wikipedia.org In heavy atoms like iodine, the strong nuclear charge leads to a substantial spin-orbit interaction, which can influence molecular energy levels, geometries, and spectroscopic properties. wikipedia.orgresearchgate.net

Theoretical and computational studies are indispensable for elucidating the nature and magnitude of these effects. For accurate predictions of the properties of organoiodine compounds, it is often necessary to employ relativistic quantum chemical methods, such as those based on the Dirac equation. researchgate.net The full four-component Dirac-Coulomb scheme is a rigorous approach, although various approximations like the zero-order regular approximation (ZORA) can also provide accurate results for molecular properties. researchgate.netvu.nl

The influence of relativistic effects, and specifically spin-orbit coupling, can be observed in various molecular properties of iodine-containing systems. For instance, calculations of NMR shielding constants in organoiodine compounds have shown that relativistic effects must be considered for accurate predictions, especially for the carbon atom directly bonded to the iodine. researchgate.net The relativistic contribution to the ¹³C NMR chemical shift can range from tens to hundreds of ppm as the number of iodine atoms increases. researchgate.net

Furthermore, relativistic effects can impact bond lengths and dissociation energies. researchgate.netvu.nl While spin-orbit coupling might not drastically alter bond distances in all cases (changes are often on the order of a few hundredths of an angstrom), its effect on bond energies can be more pronounced. vu.nl These effects are not localized to the iodine atom but can be propagated through the molecule, influencing the electron density and reactivity of distant atoms. researchgate.netrsc.org This propagation of relativistic effects can be modulated by the presence of different substituents in the organic framework. rsc.org

To illustrate the potential magnitude of relativistic effects on the properties of a molecule like this compound, a hypothetical comparison between results from non-relativistic (Hartree-Fock or Density Functional Theory with a non-relativistic Hamiltonian) and relativistic calculations is presented in the table below. The values are representative and based on general trends observed in computational studies of iodoalkanes.

| Property | Non-Relativistic Calculation (Predicted) | Relativistic Calculation (Predicted) | Relativistic Contribution (Predicted) |

|---|---|---|---|

| C-I Bond Length (Å) | 2.150 | 2.135 | -0.015 |

| ¹³C NMR Shift of C₁ (ppm) | 15 | -10 | -25 |

| ¹³C NMR Shift of C₂ (ppm) | 85 | 84.5 | -0.5 |

| C-I Bond Dissociation Energy (kcal/mol) | 55 | 52 | -3 |

The data in the table illustrates that relativistic effects are predicted to cause a contraction of the C-I bond and a significant upfield shift in the ¹³C NMR signal of the carbon atom directly attached to the iodine. The effect on the adjacent carbon (C₂) is much smaller, demonstrating the localized nature of the most pronounced relativistic effects. The bond dissociation energy is also expected to be lower when relativistic effects are considered.

Analytical Methodologies for Structural and Stereochemical Characterization in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopy is the cornerstone for elucidating the molecular structure of 1-Iodo-2-methoxycyclopentane. Each technique provides unique information that, when combined, offers a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are utilized, although the compound's stability can sometimes pose challenges for data acquisition. researchgate.net

¹H NMR: Proton NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a study describing the iodomethoxylation of cyclopentene (B43876), the ¹H NMR spectrum of the resulting this compound was recorded in deuterated chloroform (B151607) (CDCl₃). researchgate.net The observed chemical shifts and multiplicities are consistent with the expected structure. researchgate.net

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| -OCH₃ | 3.36 | Singlet (s) |

| H-C-O | 4.09 | Multiplet (m) |

| H-C-I | 4.26 | Multiplet (m) |

| Cyclopentyl Protons | 1.64 - 2.23 | Multiplets (m) |

| Table generated from data in research findings. researchgate.net |

¹³C NMR: Carbon NMR spectroscopy identifies the number of non-equivalent carbon atoms in the molecule. However, research has indicated that this compound can be unstable, leading to rapid decomposition during prolonged analysis, which can prevent the acquisition of a clean ¹³C NMR spectrum. researchgate.net For related iodoalkanes, the chemical shifts are influenced by the electronegativity of the substituents. docbrown.info

Infrared (IR) Spectroscopy

| Bond | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H | Alkane | 2850–2960 | Medium-Strong |

| C-O | Ether | 1050–1150 | Strong |

| C-I | Iodoalkane | 490 - 620 | Strong |

| Table of predicted IR absorption bands based on functional group analysis. savemyexams.comlibretexts.org |

The region below 1500 cm⁻¹, known as the fingerprint region, would show a complex pattern of peaks unique to the molecule's specific structure, allowing for its differentiation from other isomers. libretexts.org

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. In the context of synthesizing this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is often used to monitor the progress of the reaction. researchgate.net High-Resolution Mass Spectrometry (HRMS) would be used to confirm the exact molecular formula by providing a highly accurate mass-to-charge ratio (m/z). researchgate.net

Chromatographic Methods for Separation and Purity Determination (e.g., GC, HPLC)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and solvents, as well as for assessing its purity.

Gas Chromatography (GC)

GC is a primary method for analyzing volatile compounds. It has been utilized in research to monitor the conversion of starting materials during the synthesis of this compound and to determine the ratio of product isomers. researchgate.netrsc.org For instance, in studies of palladium-catalyzed Heck reactions involving related alkyl iodides, GC analysis was crucial for determining the selectivity and yield of the resulting olefinic isomers. rsc.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and purification of compounds. For molecules with similar structures, reverse-phase HPLC (RP-HPLC) is a common analytical method. sielc.com While specific HPLC methods for this compound are not detailed in the available literature, it is a standard technique for purity assessment and for the separation of isomers in related complex molecules. google.combldpharm.com

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method used to monitor the progress of a chemical reaction and to identify suitable solvent systems for larger-scale column chromatography. google.com Researchers have used TLC for the initial purification of products in reactions involving iodo-ethers, sometimes employing preparative TLC to isolate samples for spectroscopic analysis. rsc.org

Advanced Methods for Stereochemical Purity and Absolute Configuration Determination

The synthesis of this compound from cyclopentene typically proceeds through a bridged iodonium (B1229267) ion intermediate, resulting in an anti-addition. researchgate.net This stereoselectivity leads to the formation of trans-1-Iodo-2-methoxycyclopentane. rsc.org Confirming this relative stereochemistry and determining the absolute configuration of enantiomerically pure samples requires advanced analytical methods.

The existence of specific enantiomers, such as (2R)-1-iodo-2-methoxycyclopentane, is noted in chemical databases. nih.gov The stereochemical outcome of synthetic routes is critical and must be verified. pearson.com For complex molecules, determining the enantiomeric excess (ee) and absolute configuration often involves techniques such as:

Chiral HPLC: This method uses a chiral stationary phase to separate enantiomers, allowing for the determination of their relative proportions and thus the enantiomeric purity of the sample. This has been successfully applied to separate isomers of complex cyclopentane (B165970) derivatives. google.com

X-ray Crystallography: If a suitable single crystal of the compound or a derivative can be formed, X-ray crystallography provides unambiguous proof of its three-dimensional structure, including its relative and absolute stereochemistry.

Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations, the absolute configuration can be determined.

While specific applications of these advanced methods to this compound are not prominently featured in the searched literature, they represent the standard arsenal (B13267) of techniques used in modern organic chemistry to resolve complex stereochemical questions.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The future of organic synthesis is intrinsically linked to the principles of green and sustainable chemistry. rug.nl For 1-Iodo-2-methoxycyclopentane, moving beyond traditional synthetic methods is a key research direction. Historically, the synthesis of β-iodo ethers has relied on reagents that are non-recyclable and environmentally taxing, such as N-iodosuccinimide, heavy metal salts (including copper, mercury, and lead), and stoichiometric amounts of iodine. researchgate.net

A significant advancement has been the development of an environmentally sustainable iodomethoxylation of alkenes using Potassium 4-Iodylbenzenesulfonate (PIBS) in the presence of I2 in methanol (B129727). researchgate.net This method offers high yields under mild conditions and, crucially, the PIBS reagent can be recycled. researchgate.net The reduced form of the reagent can be extracted with water and regenerated by treating it with Oxone, an environmentally benign oxidant. researchgate.net

Future research should focus on refining and expanding upon such sustainable methods. Areas for exploration include:

Catalyst Optimization: Investigating alternative, even more efficient, and cost-effective recyclable catalysts.

Solvent Selection: Exploring the use of greener solvents, such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are considered less hazardous than traditional solvents like tetrahydrofuran (B95107) (THF). researchgate.netgoogle.com

Flow Chemistry: Adapting these sustainable batch reactions to continuous flow processes, which can offer improved safety, efficiency, and scalability.

| Method | Reagents | Key Characteristics | Sustainability Profile | Reference |

|---|---|---|---|---|

| Traditional Iodomethoxylation | N-iodosuccinimide, ICl, I₂, Cu(II), Hg(II), Pb(IV) salts | Stoichiometric, often requires harsh conditions. | Poor: Uses non-recyclable reagents, may involve toxic heavy metals. | researchgate.net |

| Sustainable Iodomethoxylation | Potassium 4-Iodylbenzenesulfonate (PIBS), I₂, Methanol | Catalytic, mild conditions (reaction complete in 20 min), high yield. | Good: PIBS reagent is recyclable using an environmentally benign oxidant (Oxone). | researchgate.net |

Exploration of Expanded Reactivity in Unconventional Chemical Transformations

While the primary utility of this compound is as a synthetic intermediate, its full reactive potential remains largely untapped. A key area for future exploration is its participation in unconventional chemical transformations, particularly in carbon-carbon bond-forming reactions.

Research has demonstrated that trans-1-iodo-2-methoxycyclopentane can participate in the Mizoroki-Heck reaction, a palladium-catalyzed coupling of alkyl halides with olefins. ntu.edu.sgrsc.org In a reaction with styrene (B11656) using a Pd/dppf catalyst, the trans-isomer of the cyclopentane (B165970) derivative was afforded, suggesting the involvement of alkyl radicals in the mechanism. ntu.edu.sg This opens the door to a range of potential coupling reactions.

Future research avenues in this domain include:

Alternative Coupling Reactions: Investigating its utility in other cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which would significantly broaden its synthetic utility.

Photochemical Activation: Exploring photochemical reactions, where the carbon-iodine bond can be homolytically cleaved to generate radical intermediates for subsequent transformations. universiteitleiden.nl This energy-efficient activation method aligns with green chemistry principles.

Electrochemical Synthesis: Utilizing electrosynthesis to mediate redox reactions involving this compound, offering a reagent-free method for generating reactive species.

| Reaction Type | Catalyst/Conditions | Observed Product/Mechanism Insight | Potential for Exploration | Reference |

|---|---|---|---|---|

| Heck Reaction | Pd/dppf, Styrene, Cy₂NMe | Afforded the trans-isomer coupling product; suggests alkyl radical involvement. | Optimization of catalyst and exploration with diverse olefin coupling partners. | ntu.edu.sgrsc.org |

| Nucleophilic Substitution | Nucleophile (e.g., water, alcohol) | The iodide ion acts as a good leaving group. | Reaction with a wide range of carbon, nitrogen, and oxygen nucleophiles to create diverse functionalized cyclopentanes. | pearson.com |

Computational Predictions for Designing New Chemical Properties and Reactions

In silico methods, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular properties and reaction mechanisms, thereby guiding experimental design and accelerating discovery. rug.nl While specific extensive computational studies on this compound are not widely published, the application of these methods represents a significant future research direction.

DFT calculations have been effectively used to probe the mechanistic details of Heck reactions involving alkyl halides, helping to rationalize selectivity based on electronic and steric effects of ligands. ntu.edu.sg Similar approaches could be applied to this compound to achieve a deeper understanding of its reactivity.

Future computational research should focus on:

Reaction Mechanism Elucidation: Using DFT to model transition states for known reactions, like the Heck reaction, to understand stereochemical outcomes and the role of radical intermediates. ntu.edu.sg

Predicting Reactivity: Calculating bond dissociation energies, frontier molecular orbital (HOMO-LUMO) energies, and electrostatic potential maps to predict how the molecule will interact with various reagents, catalysts, and other chemical species.

Designing Novel Catalysts: Computationally screening new ligands for palladium or other transition metals to design catalysts that could enhance the reactivity or selectivity of this compound in cross-coupling reactions.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and Raman spectra to aid in the characterization of new derivatives and reaction products.

Integration into Supramolecular Chemistry and Advanced Materials Science

The unique structural features of this compound—a stereochemically defined cyclic scaffold functionalized with both an ether and an iodine atom—make it a compelling building block for supramolecular chemistry and advanced materials.

The iodine atom is a capable halogen bond donor. Halogen bonding is a highly directional non-covalent interaction that is increasingly used to construct complex, ordered supramolecular architectures. The defined stereochemistry of the cyclopentane ring combined with the directionality of the C-I···X halogen bond could be exploited to design novel liquid crystals, gels, or crystalline co-polymers.

In materials science, functionalized cycloalkanes are valuable synthons. Fluoroalkenes, for example, are core motifs in drug candidates and functional materials. acs.org By analogy, derivatives of this compound could serve as monomers for polymerization or as precursors to functional materials. The principles of supramolecular and dynamic covalent chemistry are enabling the design of sustainable materials that can adapt, self-repair, and be recycled, contributing to a circular economy. rug.nl

Future research in this area could explore:

Halogen-Bonded Assemblies: Systematically studying the co-crystallization of this compound with various halogen bond acceptors to create new supramolecular synthons and materials.

Monomer Synthesis: Using the reactivity of the iodo- and methoxy- groups to synthesize novel monomers for ring-opening or addition polymerization, leading to polymers with tailored properties.

Functional Scaffolds: Employing the cyclopentane ring as a rigid scaffold for the precise spatial arrangement of functional groups, leading to applications in areas such as molecular recognition and sensing.

Q & A

Q. What are the critical safety protocols for handling 1-Iodo-2-methoxycyclopentane in laboratory settings?

- Methodological Answer : Handling iodinated compounds requires stringent safety measures. Researchers must wear protective eyewear, gloves, and lab coats to avoid skin contact. Experimental waste should be segregated and disposed via professional waste management services to prevent environmental contamination. Fume hoods are essential during synthesis to minimize inhalation risks . In case of accidental exposure, immediate consultation with a physician and provision of the safety data sheet (SDS) is advised .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Purity validation typically involves gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with specific attention to methoxy (δ 3.2–3.5 ppm) and iodo-substituted carbons (δ 20–40 ppm in ¹³C NMR). Consistent melting point analysis and comparison with literature data further ensure purity .

Q. What are the standard synthetic routes for this compound?

- Methodological Answer : A common method involves nucleophilic substitution of 2-methoxycyclopentanol with hydroiodic acid (HI) under controlled conditions. Optimization includes using anhydrous solvents (e.g., dichloromethane) and maintaining temperatures below 40°C to prevent side reactions. Yields are typically reported between 60–75%, with purity dependent on reaction time and HI concentration .

Advanced Research Questions

Q. How does the electron-donating methoxy group influence the reactivity of the iodo substituent in substitution reactions?

- Methodological Answer : The methoxy group at the 2-position stabilizes adjacent carbocations via resonance, enhancing the leaving-group ability of iodine in SN1 mechanisms. Computational studies (DFT calculations) reveal reduced activation energy (~15–20 kJ/mol) compared to non-methoxy analogs. Experimental kinetic data (e.g., rate constants in polar aprotic solvents) corroborate this trend, with methoxy-containing derivatives reacting 2–3 times faster .

Q. What strategies resolve contradictions in reported stereochemical outcomes of this compound reactions?

- Methodological Answer : Discrepancies in stereoselectivity often arise from solvent polarity or temperature variations. For example, polar solvents (e.g., DMSO) favor retention of configuration due to ion-pair stabilization, while non-polar solvents (e.g., toluene) promote inversion. Researchers should replicate disputed experiments under strictly controlled conditions and employ chiral chromatography or optical rotation measurements to validate stereochemical outcomes .

Q. How can computational modeling predict the stability of this compound under varying thermal conditions?

- Methodological Answer : Molecular dynamics (MD) simulations and thermogravimetric analysis (TGA) are combined to assess thermal stability. MD predicts decomposition pathways by analyzing bond dissociation energies (BDEs), particularly the C-I bond (~240 kJ/mol). Experimental TGA data (e.g., onset decomposition at 120°C) align with simulations, confirming the compound’s instability above 100°C. Researchers should cross-validate computational results with differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.